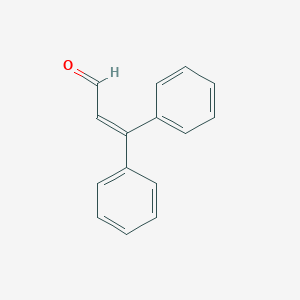












|
REACTION_CXSMILES
|
C(N[CH:5]([CH3:7])[CH3:6])(C)C.C([Li])CCC.[C:13](N=CC)([CH3:16])([CH3:15])[CH3:14].P(Cl)([O:25][CH2:26][CH3:27])(OCC)=O.[CH3:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34]>>[C:31]1([C:16]([C:13]2[CH:14]=[CH:6][CH:5]=[CH:7][CH:15]=2)=[CH:27][CH:26]=[O:25])[CH:30]=[CH:29][CH:34]=[CH:33][CH:32]=1
|


|
Name
|
|
|
Quantity
|
193.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
862 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
88.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)N=CC
|
|
Name
|
|
|
Quantity
|
101.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(OCC)(OCC)Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the solution was stirred at 5° C. for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
Anhydrous conditions were maintained throughout the reaction
|
|
Type
|
CUSTOM
|
|
Details
|
did not exceed -5° C
|
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
it was cooled to -78° C.
|
|
Type
|
STIRRING
|
|
Details
|
After stirring at -78° C. for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the reaction temperature below -65° C.
|
|
Type
|
STIRRING
|
|
Details
|
the yellow solution was stirred at -78° C. for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
The cooling bath was then removed
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to -10° C. over 45 minutes
|
|
Duration
|
45 min
|
|
Type
|
ADDITION
|
|
Details
|
Benzophenone (109.3 g) was added via a Gooch tube
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was then stirred at ambient temperature overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
After the solvents were removed in vacuo
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred vigorously under argon overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
|
Type
|
WASH
|
|
Details
|
the organic phase was washed in turn with 5% oxalic acid, brine, saturated sodium bicarbonate and brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
and the combined organic extracts were dried (MgSO4)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to ~250 mL
|
|
Type
|
WASH
|
|
Details
|
the product was eluted with the same solvent (7×400 mL fractions)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in warm hexane (1.2L)
|
|
Type
|
TEMPERATURE
|
|
Details
|
The gently stirred solution was cooled slowly to 5° C.
|
|
Type
|
FILTRATION
|
|
Details
|
the resulting crystalline solid was recovered by filtration
|


Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C(=CC=O)C1=CC=CC=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |